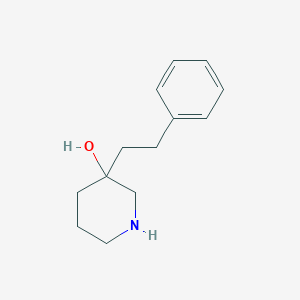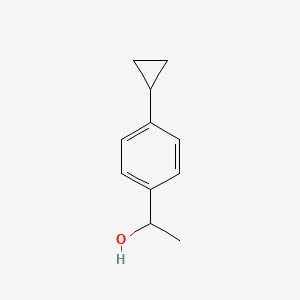![molecular formula C13H15NO5 B2548893 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 24246-96-6](/img/structure/B2548893.png)
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known as MOPEP, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MOPEP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Mechanism Of Action
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid selectively inhibits the activity of COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation.
Biochemical and physiological effects:
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been shown to reduce the production of reactive oxygen species and to enhance the activity of antioxidant enzymes, suggesting that it may have potential applications in the treatment of oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its selectivity for COX-2 inhibition, and its low toxicity. However, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid also has some limitations, including its relatively low solubility in aqueous solutions and its instability under acidic conditions.
Future Directions
There are several potential future directions for research on 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in the treatment of various inflammatory and oxidative stress-related disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid and to identify potential drug targets for the development of more effective therapies.
Synthesis Methods
The synthesis of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid involves the reaction of 4-methoxybenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
Scientific Research Applications
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been extensively studied for its potential therapeutic applications in various inflammatory disorders, including arthritis, colitis, and cancer. In vitro and in vivo studies have shown that 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
properties
IUPAC Name |
4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-19-10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYIZQYOKVTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)



![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)



![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
